molecular formula C6H13NS B178240 Piperidin-3-ylmethanethiol CAS No. 100555-75-7

Piperidin-3-ylmethanethiol

Cat. No.: B178240
CAS No.: 100555-75-7
M. Wt: 131.24 g/mol
InChI Key: VXNAKNXLRFUJJD-UHFFFAOYSA-N
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Description

Piperidin-3-ylmethanethiol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom this compound is characterized by the presence of a thiol group (-SH) attached to the methylene group (-CH2-) at the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-3-ylmethanethiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of piperidine with a suitable thiolating agent. For example, the reaction of piperidine with methanesulfonyl chloride followed by reduction with sodium borohydride can yield this compound. Another method involves the reaction of piperidine with carbon disulfide and subsequent reduction with lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction parameters can be fine-tuned to achieve efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: Piperidin-3-ylmethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form piperidin-3-ylmethane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidin-3-ylmethane.

    Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

Piperidin-3-ylmethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.

    Medicine: this compound derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of piperidin-3-ylmethanethiol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions. This interaction can modulate the activity of these targets and influence cellular processes such as redox signaling and apoptosis.

Comparison with Similar Compounds

Piperidin-3-ylmethanethiol can be compared with other piperidine derivatives and thiol-containing compounds:

    Piperidine: A simple six-membered heterocyclic amine without the thiol group.

    Piperidin-4-ylmethanethiol: A similar compound with the thiol group attached at the fourth position of the piperidine ring.

    Cysteamine: A simple thiol-containing compound with a primary amine group.

Uniqueness: this compound is unique due to the specific positioning of the thiol group on the piperidine ring, which can influence its reactivity and interactions with other molecules. This unique structure can be exploited in the design of novel compounds with specific properties and applications.

Properties

IUPAC Name

piperidin-3-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNAKNXLRFUJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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